molecular formula C19H22N2O4 B330181 N,N'-bis(2-methoxyphenyl)pentanediamide

N,N'-bis(2-methoxyphenyl)pentanediamide

Cat. No.: B330181
M. Wt: 342.4 g/mol
InChI Key: UOUKVBWEWVOUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2-methoxyphenyl)pentanediamide is a diamide derivative featuring a pentanediamide backbone substituted with 2-methoxyphenyl groups at both terminal nitrogen atoms. For example, its crystal structure (monoclinic, space group P21/n) highlights intermolecular interactions such as hydrogen bonding and π-stacking, which influence its coordination chemistry and solvent extraction capabilities . The methoxy groups contribute to chalcogen bonding (O⋯O interactions), enhancing its affinity for metal ions like silver(I) .

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

N,N//'-bis(2-methoxyphenyl)pentanediamide

InChI

InChI=1S/C19H22N2O4/c1-24-16-10-5-3-8-14(16)20-18(22)12-7-13-19(23)21-15-9-4-6-11-17(15)25-2/h3-6,8-11H,7,12-13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

UOUKVBWEWVOUKN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CCCC(=O)NC2=CC=CC=C2OC

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Metal Coordination

  • N,N'-bis(2-methoxyphenyl)malonamide (196): Exhibits strong silver(I) extraction efficiency due to keto-enol tautomerism and coordination through carbonyl oxygen atoms. Competitive extraction studies using ICP-MS show selectivity for Ag⁺ over Pd²⁺ and Cu²⁺ .
  • N,N'-bis(2-methoxyphenyl)dithiomalonamide (198) : Thiocarbonyl substitution (C=S replacing C=O) shifts the ¹³C NMR signal from 164.8 ppm (C=O) to 192.3 ppm (C=S), altering metal-binding preferences. However, synthetic challenges limit its yield (1%) .

Physicochemical Modifications

  • N1,N5-di((Z)-octadec-9-en-1-yl)pentanediamide (N5) : Incorporates long unsaturated alkyl chains, enhancing lipophilicity for siRNA delivery. This derivative improves transfection efficiency by facilitating membrane fusion .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
N,N'-bis(2-methoxyphenyl)malonamide (196) 2-methoxyphenyl (C3 backbone) 628.67 Ag⁺ extraction (AAS/ICP-MS), keto-enol tautomerism
N,N'-bis[4-(aminoiminomethyl)phenyl]pentanediamide 4-amidinephenyl 438.13 Anti-trypanosomal activity, >300°C stability
N,N'-bis(4-cyanophenyl)pentanediamide 4-cyanophenyl 332.36 Anti-pneumocyst activity, IR: 2221 cm⁻¹ (C≡N)
N1,N5-di((Z)-octadec-9-en-1-yl)pentanediamide C18 unsaturated alkyl N/A siRNA transfection, enhanced lipophilicity
N,N'-bis(2-chlorophenyl)pentanediamide 2-chlorophenyl N/A Electron-withdrawing substituents, potential reactivity

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